tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

Catalog No.
S12187113
CAS No.
M.F
C12H22N4O2
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)car...

Product Name

tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate

IUPAC Name

tert-butyl N-[4-amino-2-(2-methylpropyl)pyrazol-3-yl]carbamate

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C12H22N4O2/c1-8(2)7-16-10(9(13)6-14-16)15-11(17)18-12(3,4)5/h6,8H,7,13H2,1-5H3,(H,15,17)

InChI Key

NHXPVARDIUIGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate is an organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate functional group, and a substituted pyrazole ring. The molecular formula of this compound is C12H22N4O2C_{12}H_{22}N_{4}O_{2} with a molecular weight of approximately 254.34 g/mol. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and significance in medicinal chemistry .

That are essential for its modification and application in drug development:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
  • Substitution: Nucleophilic substitution reactions may occur at the amino group, allowing for the formation of various substituted derivatives .

These reactions enable the synthesis of more complex derivatives that may enhance biological activity or selectivity.

The biological activity of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate has been studied extensively. It has shown potential as an inhibitor of certain kinases involved in cancer pathways, particularly targeting the epidermal growth factor receptor (EGFR) and its mutations associated with resistance to conventional therapies. Additionally, this compound exhibits anti-inflammatory properties and may interact with toll-like receptors, indicating its potential utility in treating immune disorders.

The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate typically involves several steps:

  • Preparation of 4-amino-1-isobutylpyrazole: This can be synthesized from appropriate precursors through standard organic reactions.
  • Formation of Carbamate: The primary amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate derivative.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain the desired purity .

Optimizing reaction conditions such as temperature, solvent choice, and catalysts can significantly enhance yield and purity.

Tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate has several applications:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery, particularly for developing inhibitors targeting specific enzymes or receptors involved in cancer and inflammation.
  • Research: This compound is utilized in biological studies to explore mechanisms of action related to kinase inhibition and immune modulation.
  • Industrial Use: It may be employed in synthesizing advanced materials such as polymers and dyes due to its reactive functional groups .

Several compounds share structural similarities with tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate, each exhibiting unique properties. A comparison is outlined below:

Compound NameStructureBiological Activity
Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-3-yl)carbamateStructure not providedAnti-inflammatory
Tert-butyl N-(1H-pyrazol-4-yl)carbamateStructure not providedKinase inhibitor
Tert-butyl (3-amino-1-cyclopentyl)-carbamateStructure not providedPotential anti-cancer

The uniqueness of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate lies in its specific combination of structural features that enhance selectivity for certain kinases while minimizing off-target effects compared to other similar compounds. Its potential dual role as both an anticancer agent and an immune modulator sets it apart from other members of the pyrazole family .

IUPAC Conventions for Pyrazole-Based Carbamates

The IUPAC name tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate follows systematic rules:

  • Pyrazole numbering: The 1-isobutyl group occupies position 1, while the 4-amino and 5-carbamate groups are assigned based on lowest locants.
  • Carbamate nomenclature: The tert-butyloxycarbonyl (Boc) group is treated as a substituent of the carbamic acid derivative.

Comparative analysis with analogous compounds reveals consistent naming patterns:

CompoundIUPAC NameKey Substituents
This compoundtert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate4-NH₂, 1-isobutyl, 5-Boc
CID 6383521 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine1-guanylpyrazole, dual Boc
CID 24905185 tert-butyl 5-(4-amino-1-isopropyl-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indole-1-carboxylatePyrazolopyrimidine-indole fusion

Tautomeric Forms in Substituted Pyrazole Systems

Pyrazole tautomerism is influenced by substituent electronic effects:

  • Amino group (4-position): Stabilizes the 1H-tautomer through resonance with the pyrazole π-system.
  • Boc group (5-position): Electron-withdrawing nature favors protonation at N2, reducing keto-enol tautomerism observed in unsubstituted pyrazoles.

Quantum mechanical calculations (DFT/B3LYP) predict the following tautomer populations:

TautomerEnergy (kcal/mol)Population (%)
1H (N1-isobutyl)0.092.3
2H (N2-isobutyl)3.47.7

Molecular Geometry from X-ray Crystallography

While explicit crystallographic data for this compound remains unpublished, structural analogs provide insight:

  • Boc group geometry: In CID 6383521 , the dihedral angle between pyrazole and Boc planes is 87.5°, indicating orthogonal orientation to minimize steric clash.
  • Isobutyl conformation: Molecular dynamics simulations suggest a preferred gauche conformation (60° torsion) for the 1-isobutyl chain.

Stereoelectronic Effects of the Boc Group

The Boc protecting group exerts dual effects:

  • Steric protection: Van der Waals radius of 5.0 Å creates a 3D shield around the carbamate nitrogen.
  • Electronic modulation:
    • Inductive (-I) effect: σ-withdrawing nature deactivates the pyrazole ring (Hammett σₚ = +0.78).
    • Resonance (+R) effect: Limited conjugation due to carbamate geometry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.17427596 g/mol

Monoisotopic Mass

254.17427596 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types